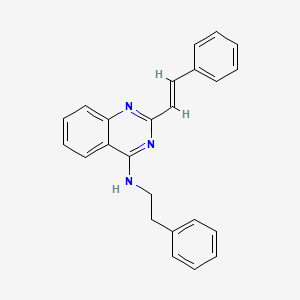![molecular formula C15H15BrN4O B3931059 3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931059.png)
3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine, also known as BPTP, is a chemical compound that belongs to the class of triazolopyridazine derivatives. It has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine in cancer cells is not fully understood, but it has been suggested to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. This compound has been found to exhibit low toxicity in normal cells, which makes it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine has several advantages for lab experiments, including its high potency against cancer cells, low toxicity in normal cells, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine. One direction is to develop more potent analogs of this compound that exhibit improved solubility and pharmacokinetic properties. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. This compound may also have potential applications in the treatment of inflammatory and angiogenic diseases, which warrants further investigation. Overall, this compound has shown promising results in preclinical studies, and its potential applications in medicinal chemistry make it an exciting compound for future research.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-6-butoxy[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to exhibit anti-inflammatory and anti-angiogenic activities, which make it a potential candidate for the treatment of inflammatory and angiogenic diseases.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-butoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-2-3-10-21-14-9-8-13-17-18-15(20(13)19-14)11-4-6-12(16)7-5-11/h4-9H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHHGWBKHRUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



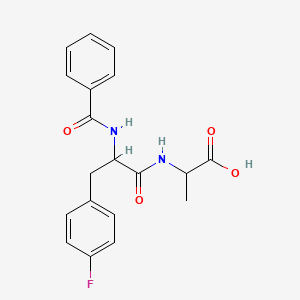
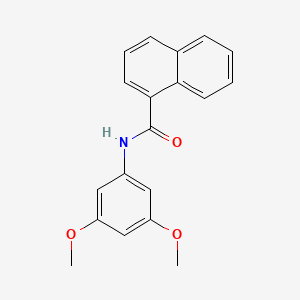
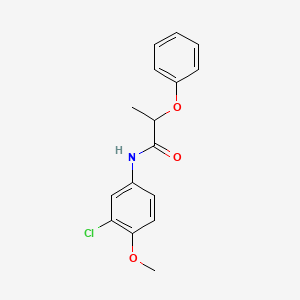
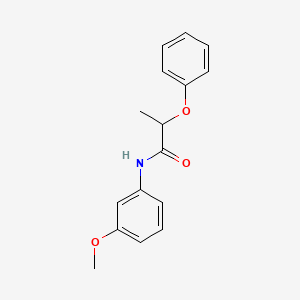

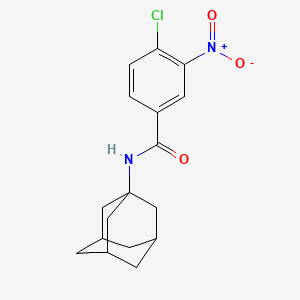

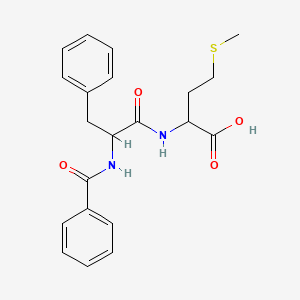

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
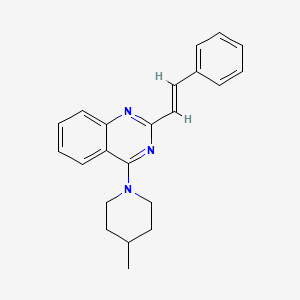
![N-[4-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931067.png)
![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
